![molecular formula C54H66 B12561098 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene CAS No. 155064-29-2](/img/structure/B12561098.png)
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene: is a complex organic compound with the molecular formula C54H66 It is characterized by the presence of three ethynyl groups attached to a benzene ring, each substituted with a 3,5-di-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of 3,5-di-tert-butylphenylacetylene with a benzene derivative. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to ensure complete coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its reactivity and binding properties.
Comparison with Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but lacks the ethynyl groups, making it less reactive.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains hydroxyl groups, providing different chemical properties and applications.
1,3,5-Tris(tert-butyl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene is unique due to its combination of ethynyl and tert-butyl groups, which provide a balance of reactivity and steric protection. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
155064-29-2 |
|---|---|
Molecular Formula |
C54H66 |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C54H66/c1-49(2,3)43-28-40(29-44(34-43)50(4,5)6)22-19-37-25-38(20-23-41-30-45(51(7,8)9)35-46(31-41)52(10,11)12)27-39(26-37)21-24-42-32-47(53(13,14)15)36-48(33-42)54(16,17)18/h25-36H,1-18H3 |
InChI Key |
VLNZYGOWUWOWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C#CC4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


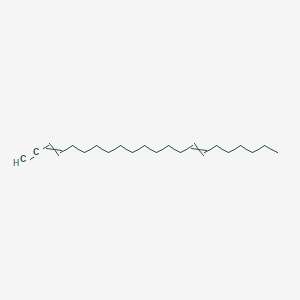

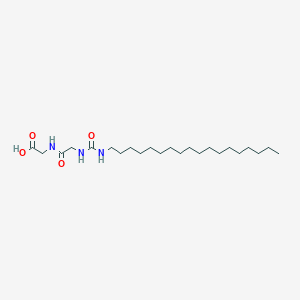
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
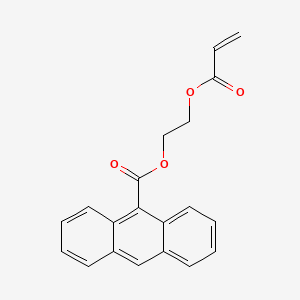
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
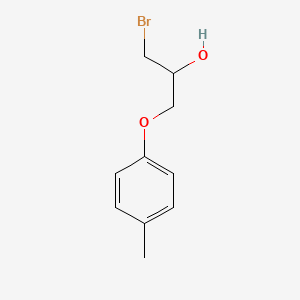
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
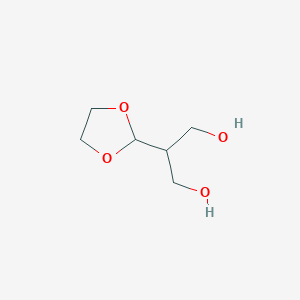


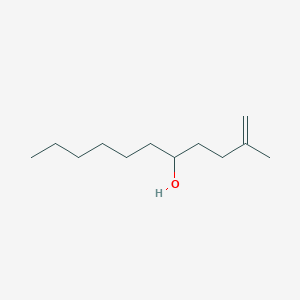
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
